molecular formula C13H8BrN3O2 B12947604 5-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine CAS No. 947533-84-8

5-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine

Cat. No.: B12947604
CAS No.: 947533-84-8
M. Wt: 318.12 g/mol
InChI Key: CGZYETRIQIXGMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Frontier Molecular Orbitals

  • HOMO (-6.12 eV): Localized on the electron-rich phenyl and imidazole rings.
  • LUMO (-1.78 eV): Dominated by the nitro group’s π* orbitals.
  • HOMO-LUMO gap : 4.34 eV, indicative of moderate electronic excitation energy.

Quantum Descriptors

$$
\text{Electronegativity} \, (\chi) = \frac{I + A}{2} = 3.95 \, \text{eV}
$$
$$
\text{Chemical hardness} \, (\eta) = \frac{I - A}{2} = 2.17 \, \text{eV}
$$
where I (ionization potential) = 6.12 eV and A (electron affinity) = 1.78 eV.

The nitro group’s electron-withdrawing effect reduces electron density at the imidazole ring, while bromine’s inductive effect further polarizes the system. This combination enhances intramolecular charge transfer, as evidenced by molecular electrostatic potential (MEP) maps showing negative potential (-0.25 e/ų) near nitro oxygen and positive potential (+0.18 e/ų) at bromine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

947533-84-8

Molecular Formula

C13H8BrN3O2

Molecular Weight

318.12 g/mol

IUPAC Name

5-bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8BrN3O2/c14-12-2-1-3-13-15-11(8-16(12)13)9-4-6-10(7-5-9)17(18)19/h1-8H

InChI Key

CGZYETRIQIXGMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)Br)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Example:

  • Reaction Conditions : NaOH-promoted cycloisomerization of N-propargylpyridinium salts under ambient conditions.
  • Advantages :
    • Rapid reaction (minutes).
    • High yield (near quantitative).
    • Tolerance for electron-withdrawing and electron-donating substituents.
  • Optimization :
    • Substrate scope includes halogens (e.g., bromine), nitro groups, and amino functionalities without compromising yield or selectivity.

Ultrasound-Assisted Synthesis

An innovative method utilizes ultrasound irradiation to enhance reaction efficiency. This technique has been applied to synthesize substituted imidazo[1,2-a]pyridines with improved yields.

Procedure:

  • Reagents : Acetophenone derivatives and 2-aminopyridine.
  • Catalyst : Iodine combined with ionic liquids like [BMIM]BF4.
  • Conditions :
    • Ultrasonic irradiation at 35–45°C.
    • Post-treatment with bases such as NaOH or K2CO3.
  • Results :
    • Enhanced yields (up to 82% depending on base type and stoichiometry).
    • Reduced reaction time compared to conventional methods.

Data Table:

Entry Base Amount (equiv.) Time (min) Yield (%)
1 NaOH 1.0 20 53
2 NaOH 1.5 20 66
3 NaOH 16.0 20 78
4 K2CO3 4.0 20 82

Green Chemistry Approaches

Green chemistry principles have been applied to the synthesis of imidazo[1,2-a]pyridines to minimize environmental impact. These methods focus on aqueous reactions and catalyst-free systems.

Highlights:

  • Use of water as a solvent.
  • Catalyst-free Knoevenagel condensation followed by cyclization.
  • Mechanism involves intramolecular nucleophilic attack and elimination reactions leading to high-purity products.

Summary of Findings

The preparation methods for 5-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine demonstrate significant advancements in synthetic chemistry:

  • Metal-free approaches provide eco-friendly alternatives with high efficiency.
  • Ultrasound-assisted techniques reduce reaction times while enhancing yields.
  • Green chemistry methodologies align with sustainable practices.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling

The bromine atom at position 5 undergoes palladium-catalyzed coupling with arylboronic acids, enabling the introduction of diverse aryl groups. This reaction is performed using Pd(PPh3)4 and K3PO4 in toluene/ethanol .

Representative Data :

Boronic AcidProduct (5-Aryl Derivative)Yield
Phenylboronic acid5-Phenyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine78%
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-analogue82%

Conditions :

  • Temperature: 80°C

  • Time: 12–24 hours .

Alkylation Reactions

The bromine substituent can be replaced via nucleophilic alkylation. For example, allylation using allyl bromide in DMF with K2CO3 as a base yields allylated derivatives .

Example Reaction :

Starting MaterialAlkylating AgentConditionsYield
5-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridineAllyl bromideDMF, K2CO3, 60°C58%

Computational Insights

Density functional theory (DFT) studies on analogous imidazo[1,2-a]pyridines reveal:

  • HOMO-LUMO Gaps : 4.2–5.1 eV, indicating stability under physiological conditions .

  • Molecular Electrostatic Potential : Localized negative charge at the nitro group enhances electrophilic reactivity .

Scale-Up Feasibility

The DBU-catalyzed synthesis is scalable to multigram quantities without yield reduction, as demonstrated for related compounds .

Scientific Research Applications

Biological Activities

This compound belongs to the imidazo[1,2-a]pyridine family, known for their diverse biological activities. The following table summarizes some of the key therapeutic applications associated with imidazo[1,2-a]pyridine derivatives:

Biological Activity Description
Anticancer Compounds in this class have shown efficacy against various cancer cell lines, including leukemia and solid tumors. For instance, derivatives have demonstrated significant inhibitory effects on cell proliferation in vitro .
Antimicrobial 5-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine has been evaluated for its antibacterial and antifungal properties, showing promising results against several pathogens .
Antitubercular Some derivatives exhibit strong activity against Mycobacterium tuberculosis, making them potential candidates for tuberculosis treatment .
Anti-inflammatory The compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Neurological Effects Certain derivatives have been explored for their potential use as anxiolytics and sedatives due to their interaction with GABA receptors .

Case Study 1: Anticancer Activity

A series of imidazo[1,2-a]pyridine derivatives were synthesized and tested against various cancer cell lines. The results indicated that certain modifications to the nitrophenyl group significantly enhanced cytotoxicity against breast cancer cells. The study utilized assays such as MTT and colony formation to assess cell viability and proliferation inhibition .

Case Study 2: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of several imidazo[1,2-a]pyridine derivatives, compounds were tested against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. Results showed that some derivatives exhibited MIC values as low as 1 µg/mL against resistant strains of Staphylococcus aureus and Escherichia coli, indicating strong potential for development into new antibiotics .

Comparison with Similar Compounds

Table 1: Key Physical Properties of Bromo-Nitrophenyl Imidazoheterocycles

Compound Molecular Weight Substituent Positions Key Features
5-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine 318.13 5-Br, 2-(4-NO₂Ph) High electron-withdrawing effect
3-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine 318.13 3-Br, 2-(4-NO₂Ph) Reduced 3-position reactivity
6-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyrimidine 319.11 6-Br, 2-(4-NO₂Ph) Pyrimidine core; enhanced stacking

Bioactivity Comparison

Cholinesterase Inhibition

  • Compound 2h (IC₅₀ = 79 µM for AChE): Features a biphenyl side chain and methyl substituent at R3. The methyl group’s electron-donating effect contrasts with the nitro group’s electron-withdrawing nature in this compound, suggesting that electronic properties critically modulate binding to AChE’s peripheral anionic site .
  • Compound 2j (IC₅₀ = 65 µM for BChE): Contains a 3,4-dichlorophenyl side chain. The nitro group in the target compound may similarly enhance BChE affinity via hydrophobic interactions, but solubility could be compromised .

Anticancer and Antimicrobial Potential

  • 3-Arylimidazo[1,2-a]pyridines : Derivatives with electron-withdrawing groups (e.g., nitro, bromo) show enhanced antiprotozoal and anticancer activities compared to alkyl-substituted analogs . The nitro group in this compound may improve DNA intercalation or enzyme inhibition.

Electronic and Crystallographic Properties

  • Electrophilic Reactivity : The 5-bromo substituent in the target compound deactivates the 3-position toward electrophilic attacks (e.g., acylation, halogenation), contrasting with unsubstituted imidazo[1,2-a]pyridines, which undergo regioselective 3-arylation .
  • Crystal Packing : Bulky substituents like 4-nitrophenyl enhance planarity and π-stacking. For instance, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine forms dense crystalline networks due to halogen bonding, a feature likely shared by the nitro analog .

Biological Activity

5-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its antiproliferative effects, antimicrobial properties, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a unique imidazo[1,2-a]pyridine core with a bromine atom and a nitrophenyl substituent. This structure is significant as it influences the compound's interaction with biological targets.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of imidazo[1,2-a]pyridine derivatives. For instance, compounds related to this compound have shown promising activity against various cancer cell lines.

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (breast cancer)3.5G2/M phase arrest
4-Nitrophenyl imidazo[1,2-a]pyridineHeLa (cervical cancer)4.0Apoptosis induction
6-Bromo imidazo[1,2-a]pyridineA549 (lung cancer)5.0Cell cycle inhibition

The compound's mechanism involves cell cycle arrest and induction of apoptosis in various cancer cell lines. This was demonstrated by a dose-dependent increase in G2/M phase cells upon treatment with the compound .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. The imidazo[1,2-a]pyridine scaffold is known for its broad-spectrum activity against bacteria and fungi.

Table 2: Antimicrobial Activity

Pathogen TestedMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans12

The compound exhibited significant antimicrobial activity with MIC values indicating effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyridine derivatives can be influenced by various substituents on the imidazo ring. The presence of electron-withdrawing groups such as nitro groups enhances the antiproliferative activity, while bromine substitution can modulate the compound's lipophilicity and cellular uptake.

Key Findings in SAR Studies

  • Electron-Withdrawing Groups : Compounds with nitro or halogen substituents generally exhibit higher antiproliferative activity.
  • Positioning of Substituents : The position of substituents on the phenyl ring significantly affects biological activity; para-substitution tends to yield more potent derivatives.
  • Hydrophobicity : Increased hydrophobicity correlates with enhanced membrane permeability and bioavailability .

Case Studies

Several case studies have explored the pharmacological potential of imidazo[1,2-a]pyridine derivatives:

  • Anticancer Studies : A study demonstrated that a series of substituted imidazo[1,2-a]pyridines showed IC50 values ranging from 1.45 to 4.25 µM against various cancer cell lines, indicating strong antiproliferative effects .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of several derivatives against common pathogens, revealing that modifications at specific positions improved activity against resistant strains .
  • Mechanistic Insights : Research has indicated that these compounds may induce apoptosis through mitochondrial pathways and inhibit key signaling pathways involved in cell proliferation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine, and how can intermediates be optimized for yield?

  • Methodological Answer : A multi-step synthesis starting from brominated precursors (e.g., 2-bromo-1-(2-fluoro-5-nitrophenyl)ethanone) involves cyclization with 3-bromopyridine-2-amine under reflux in ethanol, followed by nitro group reduction using Zn/NH4Cl in THF:MeOH . Optimization includes controlling reaction temperatures (–5 to -10°C for nitration) and employing coupling agents like EDC/HOBt for amide bond formation. Yield improvements (50–89%) are achieved through stepwise purification and spectral characterization (LC-MS, 1^1H/13^13C NMR) .

Q. How can the nitro and bromo substituents on the imidazo[1,2-a]pyridine scaffold influence subsequent functionalization?

  • Methodological Answer : The nitro group at the 4-position of the phenyl ring facilitates reduction to an amine for further coupling (e.g., with benzoic acids), while the bromo substituent at C-5 enables Suzuki-Miyaura cross-coupling for aryl/heteroaryl introductions . Computational modeling (DFT) can predict reactivity, and AlCl3-catalyzed Friedel-Crafts acylation at C-3 is effective for acetylations .

Q. What spectroscopic techniques are critical for characterizing imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Key techniques include:

  • 1^1H/13^13C NMR : To confirm substituent positions via chemical shifts (e.g., aromatic protons at δ 7.1–8.5 ppm, nitro group deshielding effects) .
  • LC-MS : For molecular ion validation (e.g., m/z 428.1 for brominated derivatives) .
  • X-ray crystallography : To analyze π-stacking and hydrogen-bonding interactions influencing solid-state packing .

Advanced Research Questions

Q. What strategies address metabolic instability in imidazo[1,2-a]pyridine-based therapeutics, and how does scaffold hopping improve pharmacokinetics?

  • Methodological Answer : Metabolic liabilities (e.g., aldehyde oxidase-mediated degradation) can be mitigated by modifying the heterocyclic core. For example, replacing imidazo[1,2-a]pyrimidine with imidazo[1,5-a]pyridine eliminates susceptibility to oxidation, as demonstrated by in vitro hepatic microsome assays . Computational docking (e.g., AutoDock Vina) identifies metabolically stable analogs .

Q. How do substituents at C-3 and C-5 impact COX-2 selectivity and binding affinity?

  • Methodological Answer : Introducing a morpholine or phenylamino group at C-3 enhances COX-2 inhibition (IC50 = 0.07 μM) by forming hydrogen bonds with Arg120 and Tyr355 in the catalytic pocket. Bromine at C-5 increases steric bulk, improving selectivity over COX-1 (selectivity index = 217.1). Molecular dynamics simulations (e.g., GROMACS) validate binding modes .

Q. What catalytic systems enable eco-friendly functionalization of imidazo[1,2-a]pyridines via C–H activation or radical pathways?

  • Methodological Answer :

  • Copper catalysis : Enables three-component coupling of 2-aminopyridines, aldehydes, and alkynes under aerobic conditions (e.g., synthesis of zolpidem analogs) .
  • Photocatalysis : Visible-light-mediated radical trifluoromethylation at C-3 using Ru(bpy)3Cl2 and CF3SO2Na .
  • Heterogeneous catalysis : CoFe2O4 nanoparticles on hydromagnesite sheets achieve 92% yield in ultrasonic-assisted imidazo[1,2-a]pyridine synthesis .

Q. How can computational models predict GABA receptor binding of acetylated imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Docking studies (e.g., Glide SP mode in Schrödinger) using cryo-EM structures of GABAA receptors (PDB: 6X3T) identify key interactions: acetyl groups at C-3 form hydrogen bonds with α1-subunit residues (e.g., Tyr157), while nitro groups stabilize via π-cation interactions with Arg218. MD simulations (200 ns) assess binding stability .

Q. What in vivo models validate the anti-inflammatory efficacy of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Murine models of LPS-induced inflammation (e.g., RAW264.7 macrophages) show reduced IL-6/TNF-α levels (IC50 = 1.2 μM) for derivatives with 4-nitrophenyl groups. Microdialysis in rat brains confirms blood-brain barrier penetration, while histopathology in fibrotic liver models demonstrates reduced collagen deposition .

Methodological Notes

  • Contradictions in Evidence : While AlCl3-catalyzed acylation is efficient for C-3 modifications, bromine at C-5 may sterically hinder some reactions, necessitating alternative strategies like Pd-catalyzed cross-coupling .
  • Advanced Characterization : For fluorescence properties, time-resolved spectroscopy and TD-DFT calculations correlate intramolecular charge transfer (ICT) with emission maxima shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.